3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)-
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of 3-thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- exhibits a sophisticated arrangement of functional groups on a five-membered thiophene heterocycle. The compound possesses the molecular formula C13H10N2OS2 with a molecular weight of 274.4 grams per mole, as confirmed by computational analysis through PubChem release 2025.04.14. The systematic name 4-amino-5-benzoyl-2-methylsulfanylthiophene-3-carbonitrile provides clear indication of the substitution pattern around the thiophene core.
Crystallographic data reveals the compound maintains specific geometric constraints that influence its three-dimensional conformation. The Chemical Abstracts Service registry number 116171-03-0 identifies this compound uniquely within chemical databases. The Simplified Molecular Input Line Entry System representation CSc1sc(c(c1C#N)N)C(=O)c1ccccc1 demonstrates the connectivity pattern where the methylthio group occupies the 2-position, the carbonitrile group is at the 3-position, the amino group is at the 4-position, and the benzoyl substituent is located at the 5-position of the thiophene ring.
The molecular geometry analysis indicates that the thiophene ring system adopts a planar configuration, which is characteristic of aromatic five-membered heterocycles containing sulfur. The benzoyl substituent introduces additional complexity through its phenyl ring, which can adopt various conformational orientations relative to the thiophene plane. Research on related thiophene derivatives suggests that the amino group at the 4-position participates in intramolecular hydrogen bonding interactions that can stabilize specific conformational arrangements.
The crystalline structure exhibits periodic arrangements where individual molecules are organized through intermolecular interactions. These interactions likely include hydrogen bonding between amino groups and carbonyl functionalities, as well as potential π-π stacking interactions between aromatic systems. The methylthio substituent provides additional steric bulk that influences the overall molecular packing within the crystal lattice.
Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic characterization of 3-thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- provides detailed information about its electronic structure and molecular dynamics. Fourier transform infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The carbonitrile stretch typically appears in the region around 2200-2250 cm⁻¹, providing a distinctive fingerprint for this functional group. The benzoyl carbonyl stretch is expected to appear around 1650-1680 cm⁻¹, shifted from typical ketone frequencies due to conjugation with the thiophene ring system.
The amino group contributes characteristic stretching vibrations in the 3300-3500 cm⁻¹ region, with both symmetric and asymmetric stretching modes observable. The thiophene ring system exhibits characteristic aromatic carbon-carbon and carbon-hydrogen stretching vibrations in the 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions respectively. The methylthio substituent provides additional methyl stretching vibrations around 2850-2950 cm⁻¹.
Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the various hydrogen environments. The aromatic protons of the benzoyl phenyl ring typically appear in the 7.0-8.0 parts per million region, while the methylthio methyl group appears as a singlet around 2.5 parts per million. The amino group protons appear as a broad signal around 5.0-6.0 parts per million, depending on solvent and temperature conditions.
Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule. The carbonitrile carbon appears at characteristic low-field chemical shifts around 115-120 parts per million. The carbonyl carbon of the benzoyl group appears around 190-200 parts per million, reflecting its ketone character. The thiophene ring carbons appear in the aromatic region between 120-160 parts per million, with specific chemical shifts dependent on the substitution pattern and electronic effects of the various substituents.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound. The molecular ion peak appears at mass-to-charge ratio 274, corresponding to the molecular weight. Characteristic fragmentation patterns include loss of the methylthio group (mass 47), loss of the benzoyl group (mass 105), and various combinations of these fragmentations. The base peak often corresponds to stable aromatic fragments that retain the thiophene core structure.
Comparative Analysis with Substituted Thiophenecarbonitrile Derivatives
Comparative structural analysis with related thiophenecarbonitrile derivatives reveals significant insights into structure-activity relationships and substitution effects. The compound 4-amino-5-benzoyl-2-(2-naphthyloxy)-3-thiophenecarbonitrile, with molecular formula C22H14N2O2S and molecular weight 370.43 grams per mole, demonstrates how substitution of the methylthio group with a more extended naphthyloxy substituent affects molecular properties. This substitution increases molecular weight significantly and introduces additional aromatic character that can influence π-π stacking interactions in crystalline structures.
The compound 2-(allylsulfanyl)-4-amino-5-benzoyl-3-thiophenecarbonitrile, with molecular formula C15H12N2OS2 and molecular weight approximately 300.4 grams per mole, showcases the effect of replacing the methyl group in the methylthio substituent with an allyl group. This modification introduces additional conformational flexibility through the allyl chain and provides potential sites for further chemical modification through alkene functionalization reactions.
Analysis of 2-amino-4,5-dihydrothiophene-3-carbonitrile derivatives reveals the importance of the aromatic thiophene system versus partially saturated analogs. These dihydrothiophene compounds, prepared through reactions of cyanothioacetamide with various electrophiles, demonstrate that saturation of the thiophene ring significantly alters electronic properties and reactivity patterns compared to the fully aromatic system present in 3-thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)-.
The simpler derivative 2-amino-5-methyl-3-thiophenecarbonitrile, with molecular weight 138.19 grams per mole, provides insight into the baseline properties of amino-substituted thiophenecarbonitriles. This compound melts at 101.0 to 105.0 degrees Celsius and demonstrates the fundamental structural characteristics of the thiophene carbonitrile system without the additional complexity of benzoyl and methylthio substituents.
Table 1: Comparative Properties of Thiophenecarbonitrile Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|
| 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- | C13H10N2OS2 | 274.4 | Amino, Benzoyl, Methylthio | Not specified |
| 4-Amino-5-benzoyl-2-(2-naphthyloxy)-3-thiophenecarbonitrile | C22H14N2O2S | 370.43 | Amino, Benzoyl, Naphthyloxy | Not specified |
| 2-(Allylsulfanyl)-4-amino-5-benzoyl-3-thiophenecarbonitrile | C15H12N2OS2 | 300.4 | Amino, Benzoyl, Allylsulfanyl | Not specified |
| 2-Amino-5-methyl-3-thiophenecarbonitrile | C6H6N2S | 138.19 | Amino, Methyl | 101.0-105.0 |
Structural comparison reveals that the presence of the benzoyl group significantly increases molecular complexity and provides opportunities for extended conjugation with the thiophene ring system. The methylthio substituent in the target compound represents a moderate-sized sulfur-containing substituent that balances steric effects with electronic contributions. The positioning of the amino group adjacent to the carbonitrile creates potential for intramolecular interactions that can influence molecular conformation and reactivity.
Electronic effects of the various substituents demonstrate clear patterns across the series. Electron-donating groups such as amino substituents increase electron density on the thiophene ring, while electron-withdrawing groups such as the carbonitrile decrease electron density. The benzoyl group provides both steric bulk and electronic effects through its carbonyl functionality and aromatic ring system. These combined effects create a molecule with distinctive electronic properties that differentiate it from simpler thiophenecarbonitrile derivatives.
Properties
IUPAC Name |
4-amino-5-benzoyl-2-methylsulfanylthiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-17-13-9(7-14)10(15)12(18-13)11(16)8-5-3-2-4-6-8/h2-6H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBHTUZPSRFSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(S1)C(=O)C2=CC=CC=C2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356099 | |
| Record name | 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116171-03-0 | |
| Record name | 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the carbonitrile group. The amino and benzoyl groups are then added through subsequent reactions. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common to obtain the desired product with high purity.
Chemical Reactions Analysis
Oxidation Reactions
The methylthio (-SCH₃) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
| Reaction | Reagents/Conditions | Products | References |
|---|---|---|---|
| Oxidation of -SCH₃ | H₂O₂ (30%), AcOH, 50°C | Sulfoxide (-S(O)CH₃) | |
| Further oxidation to sulfone | mCPBA (meta-chloroperbenzoic acid), RT | Sulfone (-SO₂CH₃) |
Key Findings :
- Sulfoxide formation occurs selectively without affecting the nitrile or benzoyl groups.
- Over-oxidation to sulfone requires stronger oxidizing agents and prolonged reaction times.
Reduction Reactions
The nitrile (-CN) group is susceptible to reduction, yielding primary amines or aldehydes.
Key Findings :
- LiAlH₄ fully reduces the nitrile to an amine, while DIBAL-H selectively produces aldehydes.
- The benzoyl group remains intact under these conditions.
Substitution Reactions
The amino (-NH₂) group participates in nucleophilic substitution or coupling reactions.
Key Findings :
- Acylation enhances solubility in non-polar solvents.
- Palladium-catalyzed coupling introduces aryl groups at the 4-position, expanding derivatization potential.
Cyclization and Ring-Opening Reactions
The nitrile and benzoyl groups facilitate cyclization under basic or acidic conditions.
Key Findings :
- Cyclization forms fused heterocycles relevant to pharmaceutical intermediates.
- Strong acids cleave the thiophene ring, yielding linear sulfonic acids.
Hydrolysis Reactions
The benzoyl (-COPh) group undergoes hydrolysis under acidic or alkaline conditions.
Key Findings :
- Hydrolysis yields carboxylic acid derivatives, which are precursors for further functionalization.
Photochemical Reactions
UV irradiation induces isomerization or degradation pathways.
Key Findings :
- Isomerization alters the compound’s electronic properties.
- Photodegradation pathways are critical for environmental fate studies.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising potential in medicinal chemistry due to its biological activities:
- Antioxidant Properties: It exhibits antioxidant activity, which is crucial in preventing oxidative stress-related diseases.
- Antimicrobial Activity: Studies indicate effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential: Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cells by inhibiting tubulin polymerization, essential for mitosis.
Organic Electronics
3-Thiophenecarbonitrile derivatives are explored in the field of organic electronics:
- Organic Semiconductors: Its unique electronic properties make it suitable for applications in organic semiconductors and light-emitting diodes (OLEDs).
- Charge Transport Materials: The compound can serve as a building block for materials that facilitate charge transport in electronic devices.
Chemical Synthesis
In organic synthesis, this compound acts as a versatile building block:
- Synthesis of Complex Molecules: It is employed in synthesizing more complex heterocyclic compounds due to its reactive functional groups.
- Reactivity Studies: The compound undergoes various chemical reactions including oxidation and substitution, making it valuable for studying reaction mechanisms.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of derivatives similar to 3-Thiophenecarbonitrile, focusing on their effects on human leukemia (U-937) and melanoma (SK-MEL-1) cell lines. The results indicated that specific modifications at the thiophene ring significantly enhanced biological activity.
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| CA-4 | 1.2 | Tubulin polymerization inhibition |
| 3-Thiophenecarbonitrile | TBD | Potential tubulin inhibitor |
This study emphasizes the importance of structural modifications in enhancing therapeutic efficacy.
Case Study 2: Organic Electronics
Research on thiophene derivatives has shown their potential in organic electronics applications. For instance, compounds similar to 3-Thiophenecarbonitrile have been utilized in fabricating organic solar cells due to their ability to facilitate charge separation and transport.
Mechanism of Action
The mechanism by which 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and leading to desired outcomes.
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-carbonitrile: A simpler analog with a similar thiophene ring and carbonitrile group.
4-Amino-3-thiophenecarbonitrile: Another analog with an amino group attached to the thiophene ring.
5-Benzoyl-2-thiophenecarbonitrile: A compound with a benzoyl group attached to the thiophene ring.
Uniqueness
3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar molecules .
Biological Activity
3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- can be represented as follows:
- Molecular Formula : C14H12N2OS
- Molar Mass : 288.39 g/mol
- CAS Number : 116170-97-9
This compound contains a thiophene ring, a carbonitrile group, and a benzoyl moiety, contributing to its unique chemical properties.
Antimicrobial Activity
Research has indicated that compounds similar to 3-Thiophenecarbonitrile exhibit antimicrobial properties. A study demonstrated that derivatives of thiophene compounds possess significant antibacterial activity against various strains of bacteria. The mechanism typically involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
Antioxidant Properties
Antioxidant activity is another critical aspect of the biological profile of this compound. Analogous compounds have shown the ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage. The antioxidant efficacy is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) .
Tyrosinase Inhibition
One of the notable biological activities of 3-Thiophenecarbonitrile is its potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders. Studies have shown that related analogs effectively inhibit tyrosinase activity in vitro, suggesting that this compound may have similar effects .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. In studies involving B16F10 murine melanoma cells, certain analogs demonstrated potent tyrosinase inhibition without significant cytotoxic effects at concentrations below 20 µM. However, some derivatives exhibited concentration-dependent cytotoxicity, necessitating careful evaluation of their therapeutic windows .
Study 1: Tyrosinase Inhibition Assay
A recent investigation focused on the tyrosinase inhibitory activity of various thiophene derivatives. The study reported that one analog exhibited an IC50 value of 1.12 µM, significantly stronger than the commonly used kojic acid (IC50 = 24.09 µM). This suggests that modifications to the thiophene structure can enhance inhibitory potency against tyrosinase .
| Compound | IC50 Value (µM) |
|---|---|
| Kojic Acid | 24.09 |
| Analog 1 | 17.62 |
| Analog 2 | 6.18 |
| Analog 3 | 1.12 |
Study 2: Antioxidant Activity Evaluation
In another study assessing antioxidant properties, several thiophene derivatives were evaluated for their ability to reduce reactive oxygen species (ROS) levels in cellular models. The results indicated that these compounds effectively reduced ROS levels comparable to Trolox, a vitamin E analog used as a standard antioxidant .
Q & A
Q. Table 1: Example Reaction Yields
| Method | Yield (%) | Key Substituents Introduced |
|---|---|---|
| Fiesselmann Modification | 75–85 | Benzoyl, Amino |
| Hydrazine Carbothioamide | 80–90 | Methylthio, Cyano |
| Sulfur Cyclization | 65–75 | Amino, Methylthio |
Basic: What analytical techniques are critical for characterizing this compound and confirming its purity?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm molecular structure. For example, the benzoyl group’s aromatic protons appear at δ 7.4–8.1 ppm, while methylthio protons resonate near δ 2.5 ppm .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S content). Discrepancies >0.3% indicate impurities .
- IR Spectroscopy : Detect functional groups (e.g., C≡N stretch ~2220 cm⁻¹, C=O from benzoyl ~1680 cm⁻¹) .
- X-ray Diffraction (PXRD) : Resolve crystal structure and identify polymorphs. Use the VC-xPWDF method to match experimental and simulated patterns .
Advanced: How can researchers determine if this compound exhibits polymorphism, and what methods resolve conflicting stability data?
Answer:
- High-Throughput PXRD Screening : Combine VC-xPWDF analysis with variable-cell simulations to detect polymorphs. For example, ROY (a related thiophene) has eight polymorphs identified this way .
- Calorimetry : Differential scanning calorimetry (DSC) measures melting points and eutectic transitions to rank thermodynamic stability. Conflicting data arise from kinetic vs. thermodynamic control; slow heating rates (1–2°C/min) improve accuracy .
- Solid-State Transformations : Monitor metastable forms (e.g., Y04 in ROY) converting to stable polymorphs under controlled humidity/temperature. Raman spectroscopy tracks conformational changes (e.g., planar vs. twisted thiophene rings) .
Q. Table 2: Example Polymorph Stability Ranking
| Polymorph | Density (g/cm³) | Stability Rank (0 K) | Key Conformation |
|---|---|---|---|
| YT04 | 1.45 | 2 | Planar thiophene |
| ON | 1.42 | 4 | Twisted thiophene |
Advanced: How do pressure and molecular dynamics influence crystallization kinetics?
Answer:
- Dielectric Spectroscopy : Measure α- and β-relaxations in supercooled liquids. For ROY, elevated pressure accelerates crystallization despite constant structural relaxation times, suggesting non-diffusive nucleation mechanisms .
- Avrami Analysis : Model crystallization kinetics under pressure. For example, ROY’s Avrami exponent n = 3 indicates spherulitic growth, while ibuprofen (n = 2) follows fibrillar growth .
- High-Pressure Crystallization : Pressurize melts to >1 GPa to isolate metastable polymorphs undetectable at ambient conditions .
Advanced: How do substituents like benzoyl and methylthio affect molecular conformation and crystal packing?
Answer:
- Conformational Analysis : Substituents influence torsion angles (e.g., benzoyl groups increase planarity, enhancing π-π stacking). Use DFT calculations to predict lowest-energy conformers .
- Intermolecular Interactions : Methylthio groups participate in weak S···S or S···π interactions, reducing packing efficiency. Benzoyl groups strengthen hydrogen bonds with amino substituents, stabilizing specific polymorphs .
- Vibrational Spectroscopy : Compare experimental and computed IR/Raman spectra to validate conformer populations in solution vs. solid state .
Advanced: What pharmacological targets are plausible for this compound, and how are they assessed?
Answer:
- Anti-Tubulin Activity : Thiophenes with benzoyl/amino groups inhibit tubulin polymerization. Perform in vitro assays (e.g., MTT on cancer cell lines) and compare IC₅₀ values to colchicine .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replace benzoyl with acetyl) to probe binding affinity. Molecular docking predicts interactions with tubulin’s colchicine site .
Q. Table 3: Example Anti-Proliferation Data
| Derivative | IC₅₀ (μM) | Target Cell Line |
|---|---|---|
| 4-Amino-5-benzoyl | 0.12 | MCF-7 (Breast) |
| 4-Acetyl-5-methyl | 0.45 | HeLa (Cervical) |
Advanced: How to resolve contradictions in reported reaction yields or polymorph stability?
Answer:
- Reproducibility Protocols : Standardize solvents, cooling rates, and nucleation seeding. For example, ROY’s Y04 polymorph only crystallizes from melts, not solutions .
- Cross-Validation : Combine DSC, PXRD, and solid-state NMR to confirm polymorph identity. Discrepancies often arise from undetected impurities or hydration .
- Meta-Analysis : Compare activation energies (via Arrhenius plots) from multiple studies to identify outliers in kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
